N-(2-chlorophenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide
Description
N-(2-chlorophenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide is a pyrazolo-triazine derivative characterized by a fused heterocyclic core. Its structure includes a 2-chlorophenyl carboxamide group at position 3, methyl substituents at positions 4 and 7, and a phenyl group at position 8 of the triazine ring. The chlorine atom on the phenyl ring enhances lipophilicity and may influence binding interactions with biological targets, while the methyl groups likely contribute to steric stabilization and metabolic resistance .
Properties
IUPAC Name |
N-(2-chlorophenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O/c1-12-17(14-8-4-3-5-9-14)19-24-23-18(13(2)26(19)25-12)20(27)22-16-11-7-6-10-15(16)21/h3-11H,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXFHIXDCVVDPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC2=C(C(=NN12)C)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide (commonly referred to as compound 1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The molecular formula of compound 1 is , with a molecular weight of 367.83 g/mol. The structure features a pyrazolo[5,1-c][1,2,4]triazine core, which is significant for its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compound 1 against various cancer cell lines. The following table summarizes key findings from different research efforts:
- Apoptosis Induction : Compound 1 has been shown to activate caspases (caspase-3, -8, and -9), leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It inhibits key regulatory proteins involved in the cell cycle, effectively halting proliferation.
- Autophagy : Certain derivatives have demonstrated the ability to induce autophagy without triggering apoptosis in specific cell lines.
Anti-inflammatory Activity
In addition to its anticancer properties, compound 1 exhibits anti-inflammatory effects. Research indicates that it can modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.
Case Study 1: MCF-7 Breast Cancer Cells
A study conducted by Li et al. evaluated the effects of compound 1 on MCF-7 breast cancer cells. The results indicated an IC50 value of 0.01 µM, demonstrating significant cytotoxicity compared to standard treatments like doxorubicin.
Case Study 2: NCI-H460 Lung Cancer Cells
In another investigation focusing on NCI-H460 cells, compound 1 was found to induce autophagy at concentrations as low as 0.39 µM while sparing normal cells from cytotoxic effects.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazolo[5,1-c][1,2,4]triazine derivatives. N-(2-chlorophenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide has demonstrated notable efficacy against various bacterial strains. For instance:
- In vitro Testing: The compound was tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Serratia marcescens and Proteus mirabilis. The results indicated significant inhibition zones compared to control samples .
- Mechanism of Action: The antimicrobial mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth. Further studies are needed to elucidate the exact mechanisms involved.
Anticancer Properties
The anticancer potential of this compound has been explored through various assays:
- Cell Line Studies: Research has shown that this compound exhibits cytotoxic effects against breast cancer cells (MCF-7) and liver cancer cells (HepG2). In comparative studies with doxorubicin (a standard chemotherapeutic agent), certain derivatives demonstrated higher inhibitory effects on cell proliferation after 48 hours of treatment .
- Molecular Docking Studies: Computational analyses have been performed to predict the binding affinity of the compound to various cancer-related proteins. These studies suggest that the compound can effectively bind to target sites on proteins associated with tumor growth and survival pathways .
Synthesis and Characterization
The synthesis of this compound involves several steps:
- Starting Materials: The synthesis begins with 5-aminouracil and ethyl cyanoacetate.
- Reaction Conditions: Microwave irradiation has been utilized to enhance reaction efficiency and yield.
- Characterization Techniques: The synthesized compound is characterized using techniques such as FTIR and NMR spectroscopy to confirm its structure and purity .
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
Comparison with Similar Compounds
N-(2,4-dimethylphenyl)-7-ethyl-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide
- Key Differences :
- Phenyl Substituent : 2,4-dimethylphenyl vs. 2-chlorophenyl in the target compound.
- Triazine Substituents : 7-ethyl vs. 7-methyl.
- The 7-ethyl substituent may enhance lipophilicity and prolong metabolic half-life relative to the methyl group .
4-Amino-N-(4-methoxyphenyl)-8,10-dimethylpyrido[2',3':3,4]pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide
- Key Differences: Core Structure: Addition of a pyrido ring fused to the pyrazolo-triazine system. Substituents: 4-amino and 4-methoxyphenyl groups.
- The 4-amino group provides hydrogen-bonding capability, which may enhance target affinity compared to the target compound’s non-polar methyl groups .
Influence of Halogen and Alkyl Substituents
N-(5-chloro-2-methoxyphenyl)-8-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide (CAS: 921111-13-9)
- Key Differences :
- Phenyl Groups : 5-chloro-2-methoxyphenyl and 4-fluorophenyl vs. 2-chlorophenyl and phenyl in the target compound.
- Impact: The 4-fluorophenyl group improves metabolic stability due to fluorine’s electronegativity and resistance to oxidation.
Triazolo-Diazepine Analogues (e.g., Etizolam and Flualprazolam)
- Key Differences :
- Core Structure : Triazolo[4,3-a][1,4]diazepine vs. pyrazolo-triazine.
- Substituents : Chlorophenyl groups in both classes.
- Impact :
- Triazolo-diazepines (e.g., etizolam) target GABA receptors, whereas pyrazolo-triazines are more commonly associated with kinase inhibition or anticancer activity.
- The triazine core in the target compound may offer greater versatility for functional group modifications compared to the rigid diazepine system .
Anticancer Potential
- Target Compound: Limited direct data, but structural analogs like 4-amino-N-(4-methoxyphenyl)-8,10-dimethylpyrido-pyrazolo-triazine-3-carboxamide show cytotoxic activity (IC₅₀ values in µM range) via topoisomerase inhibition .
- Comparison: Pyrazolo-triazines with pyrido extensions exhibit enhanced DNA interaction due to planar structure, whereas the target compound’s non-planar triazine core may favor kinase binding. Chlorophenyl derivatives generally show improved blood-brain barrier penetration, which could be leveraged in CNS-targeted therapies .
Metabolic Stability and Toxicity
- Target Compound : The 4,7-dimethyl groups likely reduce cytochrome P450-mediated metabolism, extending half-life.
- Comparison :
- 7-Ethyl analogs (e.g., N-(2,4-dimethylphenyl)-7-ethyl-...) may exhibit slower clearance but higher hepatotoxicity risks due to increased lipophilicity .
- Fluorophenyl-containing analogs (e.g., CAS 921111-13-9) demonstrate lower toxicity profiles in preclinical models, attributed to fluorine’s metabolic resistance .
Q & A
Q. What are the key considerations in synthesizing N-(2-chlorophenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide?
Synthesis requires multi-step reactions, including heterocyclization and functional group modifications. Critical parameters include solvent choice (e.g., dichloromethane for solubility), temperature control (e.g., reflux in THF for cyclization), and reaction monitoring via thin-layer chromatography (TLC) to ensure completion . Catalysts like K₂CO₃ may enhance nucleophilic substitution efficiency .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Analytical techniques such as ¹H/¹³C NMR (to verify substituent positions), mass spectrometry (for molecular weight confirmation), and X-ray crystallography (using SHELXL for crystal structure refinement) are essential. For example, NMR can resolve ambiguities in regiochemistry of the pyrazolo-triazine core .
Q. What preliminary biological screening methods are used to assess its pharmacological potential?
In vitro assays (e.g., enzyme inhibition studies targeting kinases or receptors) and cell-based viability assays (e.g., MTT for cytotoxicity) are standard. Structural analogs with chloro-phenyl and triazine moieties have shown interactions with enzymes like cytochrome P450, suggesting similar screening frameworks .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Systematic optimization involves:
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions .
- Catalyst selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems .
- Temperature gradients : Controlled heating (e.g., 60–80°C) minimizes side reactions like oxidation . Statistical tools like Design of Experiments (DoE) can model these variables .
Q. How to resolve contradictions in pharmacological data across studies?
Contradictions may arise from assay variability (e.g., cell line differences) or compound stability. Mitigation strategies include:
- Standardized protocols : Replicate assays in multiple cell lines (e.g., HEK293 vs. HepG2) .
- Stability studies : Assess compound degradation under physiological pH/temperature via HPLC .
- Dose-response validation : Use EC₅₀/IC₅₀ comparisons to confirm target specificity .
Q. What advanced techniques characterize its interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to receptors .
- Molecular Dynamics (MD) Simulations : Predicts binding modes with enzymes (e.g., triazine-binding pockets in kinases) .
- Cryo-EM : Resolves structural changes in target proteins upon compound binding .
Q. How to design derivatives with enhanced bioactivity?
Rational design focuses on:
- Substituent effects : Electron-withdrawing groups (e.g., -Cl) at the 2-chlorophenyl position enhance metabolic stability .
- Heterocycle modification : Replacing the pyrazole ring with isoxazole alters pharmacokinetics .
- Prodrug strategies : Esterification of the carboxamide group improves membrane permeability .
Methodological Frameworks
Q. What methodological frameworks guide experimental design for this compound?
- Hypothesis-driven workflows : Start with target validation (e.g., kinase inhibition) before synthetic optimization .
- Iterative refinement : Use failure analysis (e.g., low-yield reactions) to revise synthetic routes .
- Cross-disciplinary integration : Combine synthetic chemistry with computational docking to prioritize derivatives .
Q. How to address ethical considerations in preclinical research?
- Animal studies : Follow ARRIVE guidelines for humane endpoints and sample-size justification .
- Data transparency : Publish negative results (e.g., inactive derivatives) to avoid publication bias .
Q. What interdisciplinary approaches enhance research on this compound?
- Chemical biology : Use click chemistry (e.g., azide-alkyne cycloaddition) to label the compound for cellular tracking .
- Pharmacokinetic modeling : Predict absorption/distribution using in silico tools like GastroPlus .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
